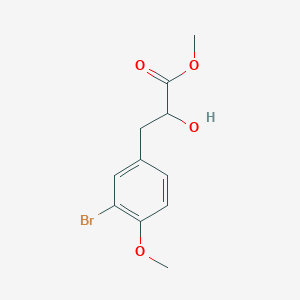
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-methoxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxypropanoate moiety.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a bromomethyl group instead of a bromophenyl group.
Biological Activity
Methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H13BrO4 and a molar mass of approximately 289.12 g/mol. It features a bromine atom, a methoxy group, and a hydroxypropanoate moiety, which contribute to its unique chemical reactivity and biological potential. The structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 88 nM against SMMC-7721 cells, indicating potent antiproliferative activity while showing minimal toxicity to normal human hepatocyte cells (IC50 = 10 µM) .
Mechanism of Action:
The anticancer effects are believed to be mediated through the modulation of telomerase activity, specifically targeting the hTERT component. The compound induces endoplasmic reticulum stress (ERS), leading to apoptotic cell death via oxidative stress pathways .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
In Vivo Studies
In vivo experiments using xenograft tumor models have confirmed that this compound significantly inhibits tumor growth. These findings support the compound's potential as a therapeutic agent in cancer treatment .
Interaction Studies
The compound's interaction with various biological targets has been a focal point of research. The presence of the bromine atom and methoxy group enhances its binding affinity to specific enzymes and receptors, influencing biological pathways crucial for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate | C12H13BrO4 | Different bromine position on phenyl ring |
| Ethyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate | C13H15BrO4 | Contains ethyl group instead of methyl |
| Methyl 3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoate | C12H13FO4 | Substituted with fluorine instead of bromine |
This table illustrates how variations in halogen substitution and functional groups can influence both chemical behavior and biological activity.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
PBSUDDVVBNIKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















